molecular formula C10H18O B3381509 1-Cyclohexylbutan-2-one CAS No. 24476-17-3

1-Cyclohexylbutan-2-one

Cat. No.: B3381509
CAS No.: 24476-17-3
M. Wt: 154.25 g/mol
InChI Key: ZICCKEFQTCBFAO-UHFFFAOYSA-N
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Description

1-Cyclohexylbutan-2-one is a cyclic ketone characterized by a cyclohexyl group attached to the carbonyl carbon of butan-2-one. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol (calculated). Structurally, it consists of a six-membered cyclohexane ring bonded to a four-carbon chain with a ketone group at the second position. This compound is hypothesized to exhibit typical ketone reactivity, including participation in nucleophilic additions, reductions, and condensations.

Properties

IUPAC Name

1-cyclohexylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCKEFQTCBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with butyl lithium, followed by oxidation to form the ketone. Another method includes the reaction of cyclohexylmagnesium bromide with butanone under controlled conditions .

Industrial Production Methods: Industrial production of 1-Cyclohexylbutan-2-one typically involves large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Cyclohexylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexylbutan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which are essential for its biological and industrial applications .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexanone: A simpler cyclohexyl ketone with a lower molecular weight and boiling point. Its enthalpy of formation (-271.2 kJ/mol) suggests higher thermodynamic stability compared to longer-chain derivatives. The shorter carbon chain reduces steric hindrance, enhancing solubility in polar solvents.
  • 1-Cyclohexylbutan-2-one: The extended alkyl chain likely increases hydrophobicity and boiling point relative to cyclohexanone. The cyclohexyl group may impart conformational rigidity, influencing stereochemical outcomes in reactions.
  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one: The phenylthio substituent introduces sulfur-based electronic effects (e.g., resonance donation), altering reactivity compared to purely alkyl ketones. This compound was synthesized via nucleophilic substitution (52.4% yield) using 2-bromo-1-cyclohexylethan-1-one and thiophenol .

Notes

Data Limitations : Direct experimental data for 1-Cyclohexylbutan-2-one (e.g., spectral characterization, thermodynamic properties) are absent in the provided evidence. Comparisons rely on extrapolation from analogous compounds.

Synthetic Recommendations : Future studies could explore Grignard additions or catalytic hydrogenations of 1-Cyclohexylbutan-2-one to assess its utility in generating chiral alcohols or hydrocarbons.

Safety : Standard ketone handling protocols (gloves, goggles, fume hoods) should be followed until compound-specific safety data is available.

Biological Activity

1-Cyclohexylbutan-2-one, with the molecular formula C10H18O, is an organic compound that has drawn attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-Cyclohexylbutan-2-one is characterized by its ketone functional group and cyclohexyl substituent. Its structure can be represented as follows:

C10H18O\text{C}_{10}\text{H}_{18}\text{O}

This compound is part of a broader class of cyclic ketones, which are known for their diverse biological activities.

The biological activity of 1-cyclohexylbutan-2-one has been linked to several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties through the disruption of microbial cell membranes, leading to cell lysis. This mechanism is common among various organic compounds with similar structures.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This modulation occurs via interference with signaling pathways that regulate inflammation.

Biological Activities

The biological activities of 1-cyclohexylbutan-2-one can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against a range of bacterial strains; disrupts cell membranes.
Anti-inflammatoryInhibits pro-inflammatory cytokines; modulates signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-cyclohexylbutan-2-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to established antibiotics.

Case Study 2: Anti-inflammatory Potential

In vitro studies have shown that 1-cyclohexylbutan-2-one reduces the expression of inflammatory markers in macrophage cell lines. The compound was found to inhibit the NF-kB pathway, which plays a crucial role in the inflammatory response.

Comparison with Similar Compounds

To better understand the unique properties of 1-cyclohexylbutan-2-one, it is helpful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
CyclohexanemethanolShorter carbon chainModerate antimicrobial activity
Cyclohexylbutanoic acidOxidized formEnhanced anti-inflammatory effects
Cyclohexylbutan-1-olReduced formLimited biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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